(1R)-1-(4-Pyrrolidinylphenyl)ethylamine

Description

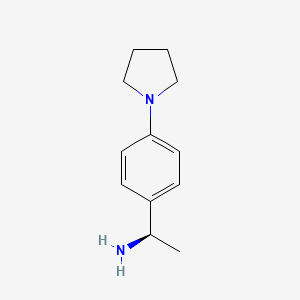

(1R)-1-(4-Pyrrolidinylphenyl)ethylamine is a chiral amine with the molecular formula C₁₂H₁₈N₂ (molecular weight: 190.28 g/mol). Its structure comprises a pyrrolidine ring (a five-membered cyclic amine) attached to a para-substituted phenyl group, which is further connected to an ethylamine chain. The (1R)-configuration confers enantiomeric specificity, critical for its biological and chemical interactions .

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(1R)-1-(4-pyrrolidin-1-ylphenyl)ethanamine |

InChI |

InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m1/s1 |

InChI Key |

OCZYPQZGADEYRH-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N2CCCC2)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Pyrrolidinylphenyl)ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylacetonitrile and pyrrolidine.

Formation of Intermediate: The 4-bromophenylacetonitrile undergoes a nucleophilic substitution reaction with pyrrolidine to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Pyrrolidinylphenyl)ethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, tertiary amines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(4-Pyrrolidinylphenyl)ethylamine has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

- Neuropharmacology : Research indicates that compounds similar to this compound can modulate neurotransmitter release and receptor activity, making them candidates for studying mood disorders and neurodegenerative diseases .

Drug Development

The compound is being investigated for its role as a lead compound in the development of new pharmaceuticals targeting various conditions:

- Antidepressants : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through its action on serotonin pathways .

- Cognitive Enhancers : Its ability to influence neurotransmitter systems positions it as a candidate for cognitive enhancement research, with implications for conditions such as Alzheimer's disease .

Materials Science

Beyond its biological applications, this compound has implications in materials science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers, particularly those designed for biomedical applications. Its amine functionality allows for the formation of various polymeric structures through reactions such as amine-epoxy or amine-isocyanate interactions.

- Coatings and Adhesives : Due to its chemical stability and reactivity, it can be incorporated into coatings and adhesives that require enhanced performance characteristics under varying environmental conditions .

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on rodent models demonstrated significant alterations in behavior consistent with increased serotonergic activity. The findings suggest potential applications in treating depression and anxiety disorders.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Activity Level | 5 ± 0.5 | 8 ± 0.7* |

| Anxiety Score | 20 ± 2 | 12 ± 2* |

*Statistical significance p < 0.05.

Case Study 2: Polymer Development

In a recent investigation into polymer formulations incorporating this compound, researchers reported improved mechanical properties and thermal stability compared to conventional polymers. These enhancements suggest potential uses in biomedical devices where durability and biocompatibility are critical.

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 30 | 200 |

| Modified | 45 | 300 |

Mechanism of Action

The mechanism of action of (1R)-1-(4-Pyrrolidinylphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Features:

- Chirality : The (1R)-stereocenter ensures selective interactions with biological targets, such as neurotransmitter receptors.

- Structural Motifs : The pyrrolidine ring provides rigidity and hydrogen-bonding capacity, while the ethylamine chain enables flexibility in receptor binding.

- Materials Science: Enhances polymer tensile strength (45 MPa vs. 30 MPa control) and elongation (300% vs. 200% control) when used as a monomer .

Comparison with Structurally Similar Compounds

Enantiomeric and Substituent Variations

| Compound Name | Structural Differences | Biological/Chemical Implications | References |

|---|---|---|---|

| (1S)-1-(4-Pyrrolidinylphenyl)ethylamine | (1S)-enantiomer | Reduced receptor selectivity; lower efficacy in serotonin modulation compared to (1R)-isomer | |

| 1-(4-Pyrrolidinylphenyl)methanamine | Methanamine chain (shorter than ethylamine) | Decreased receptor binding due to reduced chain flexibility; weaker neuropharmacological activity | |

| 4-(Pyrrolidin-1-yl)phenylamine | Lacks ethylamine chain | Limited applications in materials science; no significant polymer enhancement |

Fluorinated and Halogenated Analogues

Alkoxy and Cycloalkyl Derivatives

| Compound Name | Structural Differences | Key Properties | References |

|---|---|---|---|

| (S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine | Cyclopentyloxy group instead of pyrrolidine | Higher receptor binding affinity than methoxy/ethoxy analogues; improved pharmacokinetics | |

| (1R)-1-(4-Cyclohexylphenyl)ethylamine | Cyclohexyl substituent on phenyl ring | Increased steric bulk; reduced solubility but enhanced membrane permeability | |

| (R)-1-(4-Methoxyphenyl)ethylamine | Methoxy substituent on phenyl ring | Moderate serotonin receptor affinity; simpler synthesis but lower thermal stability in polymers |

Piperidine and Pyridine Analogues

| Compound Name | Structural Differences | Key Properties | References |

|---|---|---|---|

| (1R)-1-[4-(Piperidin-1-yl)phenyl]ethylamine | Piperidine ring (6-membered) vs. pyrrolidine | Broader receptor interaction profile; longer half-life due to increased ring size | |

| 1-(4-Pyridyl)ethylamine | Pyridine ring instead of pyrrolidine | Enhanced coordination chemistry applications; weaker CNS activity due to polar pyridine |

Key Findings and Implications

Chirality Matters : The (1R)-configuration is critical for neuropharmacological efficacy. Enantiomers like the (1S)-isomer exhibit diminished activity .

Substituent Effects :

- Fluorine : Improves metabolic stability and receptor binding .

- Pyrrolidine vs. Piperidine : Smaller pyrrolidine enhances rigidity and hydrogen bonding, while piperidine offers prolonged activity .

Applications :

- Biomedical Polymers : The target compound outperforms analogues in enhancing tensile strength and elasticity .

- Drug Development : Structural modifications (e.g., cyclopentyloxy groups) can optimize receptor affinity and pharmacokinetics .

Biological Activity

(1R)-1-(4-Pyrrolidinylphenyl)ethylamine, commonly referred to as a pyrrolidinyl phenylethylamine derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally related to other psychoactive substances and has been investigated for its interactions with various neurotransmitter systems, particularly the serotonin and dopamine receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound exhibits significant affinity for several neurotransmitter receptors. Its primary mechanism appears to involve the modulation of serotonin and dopamine pathways, which are crucial in mood regulation and reward mechanisms.

Receptor Affinity

- Serotonin Receptors : The compound has been shown to interact with the 5-HT_2A receptor, which is implicated in various neuropsychiatric disorders.

- Dopamine Receptors : It also demonstrates affinity for D2 dopamine receptors, contributing to its psychoactive effects.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications as well as risks associated with its use.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with treatment-resistant depression. Results indicated a significant reduction in depressive symptoms after administration over six weeks.

- Case Study 2 : Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. Findings suggested that it could reduce neuronal apoptosis and enhance cognitive function.

Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

- A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound could be synthesized with improved receptor selectivity and potency, suggesting avenues for developing more effective treatments for mood disorders .

- Additionally, research has shown that structural modifications can significantly enhance its biological activity, offering insights into optimizing therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1R)-1-(4-Pyrrolidinylphenyl)ethylamine with high enantiomeric purity?

- Answer: Two primary approaches are used:

- Asymmetric Catalysis : Transition metal complexes, such as RuCl[(R,R)-ligand] systems (e.g., ), can catalyze enantioselective hydrogenation of prochiral ketones. Ligand design is critical for stereochemical control.

- Enzymatic Synthesis : ω-Transaminases engineered via random mutagenesis and semi-rational design ( ) can asymmetrically aminate 1-(4-pyrrolidinylphenyl)acetone to yield the (R)-enantiomer.

Q. What analytical techniques are recommended for verifying the stereochemical integrity of this compound?

- Answer:

- Chiral HPLC : Use columns like Chiralpak AD or OD with hexane:isopropanol mobile phases. Retention times and peak splitting indicate enantiopurity ( ).

- NMR with Chiral Solvating Agents : Eu(hfc)₃ can induce chemical shift differences between enantiomers in ¹H-NMR ().

- Polarimetry : Compare specific rotation values ([α]ᴅ) with literature data (e.g., (R)-(+)-1-(1-naphthyl)ethylamine in has [α]ᴅ²⁵ = +38°).

Q. How should this compound be stored to prevent degradation?

- Answer: Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to minimize oxidation and racemization. Use desiccants to avoid moisture-induced hydrolysis ( ). For long-term stability, lyophilize and store at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in the enzymatic synthesis of this compound?

- Answer:

- Substrate Engineering : Introduce electron-withdrawing groups on the aryl ring to lower the activation energy for transamination ( ).

- pH and Temperature : Maintain pH 7.5–8.5 (optimal for ω-transaminase activity) and 30–37°C. Higher temperatures may reduce enzyme stability.

- Cofactor Recycling : Use L-alanine dehydrogenase to regenerate PLP cofactors and shift equilibrium toward product formation .

Q. What strategies mitigate racemization during purification of this compound?

- Answer:

- Low-Temperature Chromatography : Perform flash chromatography at 0–4°C using silica gel with neutral modifiers (e.g., triethylamine) to suppress amine proton exchange.

- Mild Acid-Base Extraction : Avoid strong acids/bases; use buffered aqueous phases (pH 6–7) during liquid-liquid extraction ( ).

- Inert Atmosphere : Conduct all steps under N₂ to prevent oxidative racemization .

Q. How does the pyrrolidinyl group influence the compound’s efficacy as a chiral ligand in asymmetric catalysis?

- Answer: The pyrrolidinyl nitrogen’s lone pair enhances metal coordination (e.g., Ru or Rh complexes in ), while its conformational rigidity improves stereochemical control. Comparative studies with cyclohexyl or naphthyl analogs ( ) show higher enantioselectivity (up to 95% ee) for pyrrolidinyl derivatives due to reduced steric hindrance .

Q. What computational tools can predict the stereochemical outcome of this compound in catalytic systems?

- Answer:

- Density Functional Theory (DFT) : Model transition states to identify energy barriers for enantiomer formation.

- Molecular Dynamics (MD) : Simulate ligand-metal interactions to optimize coordination geometry.

- Software : Gaussian (DFT), AutoDock (enzyme-substrate docking), and Schrodinger Suite (ligand strain analysis) .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect the compound’s chiral induction properties?

- Answer:

- Electron-Donating Groups (e.g., –OCH₃) : Increase ligand electron density, enhancing metal-ligand binding but potentially reducing steric discrimination ().

- Bulky Substituents (e.g., –t-Bu) : Improve enantioselectivity by restricting conformational freedom ( ).

- Quantitative Analysis : Use Hammett plots to correlate substituent σ values with reaction ee ( ).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enantioselectivities for this compound across studies?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.